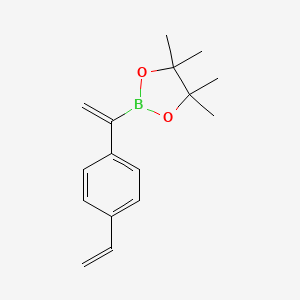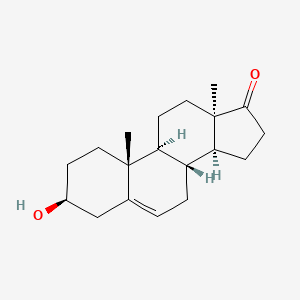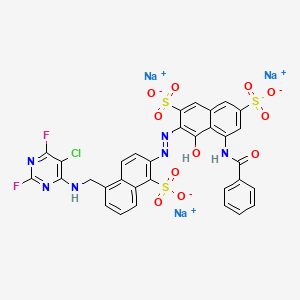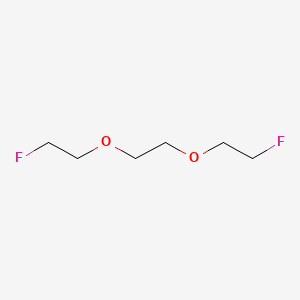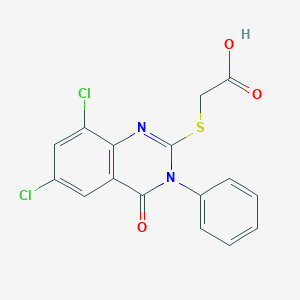
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a pyridine ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester typically involves multi-step organic synthesisThe final steps involve the esterification of the carboxylic acid groups using diethyl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of diol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3,5-dicarboxylic acid: Similar in structure but lacks the pyrrole ring.
Indole derivatives: Share the heterocyclic structure but differ in the specific ring systems and substituents.
Uniqueness
3-Hydroxy-1-methyl-5-pyridin-4yl-1H-pyrrole-2,4-dicarboxylic Acid Diethyl Ester is unique due to its combination of pyrrole and pyridine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H18N2O5 |
|---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
diethyl 3-hydroxy-1-methyl-5-pyridin-4-ylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O5/c1-4-22-15(20)11-12(10-6-8-17-9-7-10)18(3)13(14(11)19)16(21)23-5-2/h6-9,19H,4-5H2,1-3H3 |
InChI Key |
TTWGEJQAAIBFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


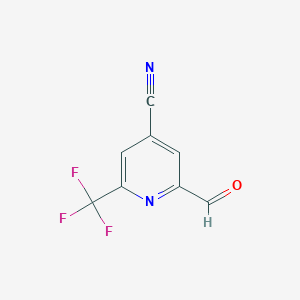
![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)
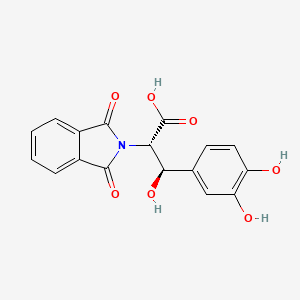

![3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13413754.png)
![(3aR,4R,6E,8S,10E,11aR)-4,8-dihydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B13413757.png)
